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molecular formula C13H15BF2O4 B8063046 2-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B8063046
M. Wt: 284.07 g/mol
InChI Key: PKVLDXSYXJDABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09149038B2

Procedure details

2,2-Difluorobenzo[d][1,3]dioxole (6 g, 38.0 mmol) was dissolved in tetrahydrofuran (100 mL) and cooled to −75° C. sec-Butyllithium (1.4 M in cyclohexane; 29.8 mL, 41.7 mmol) was added dropwise, keeping the temperature below −65° C. The reaction mixture was then stirred at −75° C. for 1 h to ensure complete deprotonation. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (7.06 g, 38.0 mmol) was then added to the reaction mixture dropwise keeping the temperature below −65° C. The reaction mixture was then allowed to warm to room temperature and sit at room temperature for 2 h and was then partitioned between diethyl ether and water. The aqueous phase was acidified to pH 3 with 12 N HCl. The product was extracted with diethyl ether and the organic phase was dried and concentrated under vacuum to provide the title compound as an off-white solid (7.06 g, 65.5%): 1H NMR (300 MHz, CDCl3) δ 7.43 (dd, J=7.5, 1.5 Hz, 1H), 7.13 (dd, J=7.9, 1.5 Hz, 1H), 7.05 (t, J=7.7 Hz, 1H), 1.37 (s, 12H); EIMS m/z 284.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.8 mL
Type
reactant
Reaction Step Two
Quantity
7.06 g
Type
reactant
Reaction Step Three
Yield
65.5%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:11])[O:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[O:3]1.C([Li])(CC)C.C(O[B:21]1[O:25][C:24]([CH3:27])([CH3:26])[C:23]([CH3:29])([CH3:28])[O:22]1)(C)C>O1CCCC1>[F:11][C:2]1([F:1])[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([B:21]3[O:25][C:24]([CH3:27])([CH3:26])[C:23]([CH3:29])([CH3:28])[O:22]3)[C:5]=2[O:6]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC=C2)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
29.8 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
7.06 g
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at −75° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the temperature below −65° C
CUSTOM
Type
CUSTOM
Details
the temperature below −65° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
sit at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was then partitioned between diethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1(OC2=C(O1)C=CC=C2B2OC(C(O2)(C)C)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.06 g
YIELD: PERCENTYIELD 65.5%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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